Cas no 1299440-37-1 (Inebilizumab)

Inebilizumab structure
Nom du produit:Inebilizumab
Numéro CAS:1299440-37-1
Le MF:
Mégawatts:0
CID:4758560
Inebilizumab Propriétés chimiques et physiques
Nom et identifiant
-
- VIB 551
- MEDI 551
- Uplizna
- Inebilizumab-cdon
- Inebilizumab
- Research Grade Inebilizumab(DHD10802)
- Inebilizumab (anti-CD19)
- MEDI 551|||MT-0551|||16C4-aFuc|||VIB-0551
-
Inebilizumab PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P99113-5mg |
Inebilizumab |
1299440-37-1 | 99.00% | 5mg |
¥6000 | 2024-07-21 | |
MedChemExpress | HY-P99113-10mg |
Inebilizumab |
1299440-37-1 | 99.00% | 10mg |
¥9600 | 2024-07-21 | |
TargetMol Chemicals | T76713-25mg |
Inebilizumab |
1299440-37-1 | SDS-PAGE:99.3%;SEC-HPLC:96.2% | 25mg |
¥ 11800 | 2024-07-23 | |
TargetMol Chemicals | T76713-1mg |
Inebilizumab |
1299440-37-1 | SDS-PAGE:99.3%;SEC-HPLC:96.2% | 1mg |
¥ 1660 | 2024-07-23 | |
TargetMol Chemicals | T76713-10mg |
Inebilizumab |
1299440-37-1 | SDS-PAGE:99.3%;SEC-HPLC:96.2% | 10mg |
¥ 7990 | 2024-07-23 | |
MedChemExpress | HY-P99113-1mg |
Inebilizumab |
1299440-37-1 | 99.00% | 1mg |
¥2000 | 2024-07-21 | |
TargetMol Chemicals | T76713-50mg |
Inebilizumab |
1299440-37-1 | SDS-PAGE:99.3%;SEC-HPLC:96.2% | 50mg |
¥ 15800 | 2024-07-23 | |
TargetMol Chemicals | T76713-5mg |
Inebilizumab |
1299440-37-1 | SDS-PAGE:99.3%;SEC-HPLC:96.2% | 5mg |
¥ 4990 | 2024-07-23 | |
TargetMol Chemicals | T76713-100mg |
Inebilizumab |
1299440-37-1 | SDS-PAGE:99.3%;SEC-HPLC:96.2% | 100mg |
¥ 21500 | 2024-07-23 |
Inebilizumab Littérature connexe
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
1299440-37-1 (Inebilizumab) Produits connexes
- 926209-18-9(4-Amino-2-chloro-N-(2-methoxyethyl)benzamide)
- 163035-65-2(2,2-Difluoroethyl Methanesulphonate)
- 19310-95-3(2,3-Dimethylbut-2-en-1-ol)
- 2460751-26-0(Methyl 3-(4-aminophenyl)-2-fluoropropanoate)
- 868223-60-3(2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1805076-72-5(4-Chloro-5-(difluoromethyl)-2-methoxypyridine-3-sulfonyl chloride)
- 1088884-57-4(1-Butanol, 3-(dimethylamino)-, (3S)-)
- 1558013-39-0(tert-butyl 3-(2-amino-1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 2043769-78-2((2S)-2-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride)
- 130137-40-5(7-Amino-2,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1299440-37-1)Inebilizumab

Pureté:99%/99%/99%
Quantité:1mg/5mg/10mg
Prix ($):251.0/752.0/1204.0